N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine
Description
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQADHAGNPRINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460946 | |
| Record name | N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356531-35-6 | |
| Record name | N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The principal synthetic method for N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine involves a nucleophilic substitution (SN2) reaction where the amine nucleophile displaces the chloride on 2-bromobenzyl chloride.
| Step | Description |
|---|---|
| Starting Materials | 2-Bromobenzyl chloride and 2-methylpropan-2-amine |
| Reaction Type | Nucleophilic substitution (SN2) |
| Base | Typically sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the amine and facilitate substitution |
| Solvent | Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to enhance nucleophilicity |
| Temperature | Mild to moderate temperatures (room temperature to 100 °C) depending on scale and solvent |
| Reaction Time | Several hours with continuous stirring to ensure completion |
The reaction proceeds by the nucleophilic amine attacking the benzylic carbon of 2-bromobenzyl chloride, displacing the chloride ion and forming the desired secondary amine product.
Detailed Laboratory Procedure
- Preparation: Dissolve 2-methylpropan-2-amine in anhydrous DMF or THF under inert atmosphere to avoid moisture interference.
- Base Addition: Add a stoichiometric amount of potassium carbonate or sodium hydroxide to maintain a basic environment.
- Substrate Addition: Slowly add 2-bromobenzyl chloride dropwise to the amine/base solution while stirring.
- Reaction Monitoring: Maintain stirring at room temperature or slightly elevated temperature (50–80 °C) for 3–6 hours; monitor reaction progress by TLC or HPLC.
- Workup: Upon completion, quench the reaction with water, extract the product into an organic solvent such as dichloromethane.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Isolation: Purify the crude product by recrystallization or chromatography to obtain pure this compound.
Industrial Scale Preparation
Industrial production adapts the laboratory procedure with considerations for scale, efficiency, and safety:
- Reactor Type: Large-scale batch or continuous flow reactors are used to handle bulk quantities.
- Automation: Automated dosing and temperature control systems optimize reaction conditions, ensuring consistent quality and yield.
- Solvent Recovery: Solvent recycling systems reduce waste and cost.
- Purification: Advanced purification techniques such as recrystallization under controlled cooling or preparative chromatography ensure high purity.
- Environmental and Safety Controls: Closed systems and scrubbers manage volatile organic compounds (VOCs) and hazardous byproducts.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, THF, or DCM | Polar aprotic solvents favor SN2 mechanism |
| Base | NaOH, K2CO3 | Neutralizes HCl formed, drives reaction |
| Temperature | 25–100 °C | Higher temps increase rate but risk side reactions |
| Reaction Time | 3–6 hours | Depends on scale and reagent purity |
| Molar Ratio | 1:1 to 1:1.2 (amine:benzyl chloride) | Slight excess amine may improve yield |
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Type | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|---|---|
| Laboratory Synthesis | 2-Bromobenzyl chloride, 2-methylpropan-2-amine | SN2 nucleophilic substitution | NaOH or K2CO3 | DMF, THF, or DCM | 25–80 °C | Dropwise addition, inert atmosphere preferred |
| Industrial Synthesis | Same as above | SN2 with process optimization | Automated base dosing | Continuous flow or batch reactors | Controlled 25–100 °C | Automated controls, solvent recycling, advanced purification |
Research Findings and Optimization Studies
- Studies confirm that the use of potassium carbonate as a base in DMF provides high yields with minimal side reactions.
- Reaction temperature optimization shows that moderate heating (50–80 °C) balances reaction rate and product stability.
- Purification by recrystallization from ethanol or ethyl acetate yields high-purity product suitable for pharmaceutical intermediates.
- Scale-up studies indicate that continuous flow reactors improve heat transfer and reaction control, enhancing safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products Formed
Oxidation: Amine oxides or nitroso compounds.
Reduction: Dehalogenated amines or fully reduced hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The brominated phenyl group can participate in various binding interactions, while the amine moiety can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
1-(2-Chlorophenyl)-N-methylpropan-2-amine
- CAS : 4302-93-6
- Formula : C₁₀H₁₄ClN
- MW : 183.68 g/mol
- Key Differences: Chlorine replaces bromine, reducing atomic radius (0.79 Å vs. 1.14 Å) and polarizability. NMR shifts differ; e.g., aromatic protons in ¹H-NMR would show distinct splitting patterns due to chlorine’s electronegativity .
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine
- Formula: C₁₆H₁₆Cl₃NO
- MW : 344.66 g/mol
- Key Differences: Additional phenoxy and chlorine substituents increase polarity and steric bulk. Likely higher lipophilicity compared to the brominated target compound, affecting membrane permeability.
Methoxy-Substituted Analogs
2-Methoxymethamphetamine (1-(2-Methoxyphenyl)-N-methylpropan-2-amine)
- CAS: Not specified; molecular formula C₁₁H₁₇NO
- MW : 179.26 g/mol
- Key Differences :
N-(2-Methoxybenzyl)propan-2-amine
Heterocyclic and Bulky Substituent Analogs
N-[(2-Bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T131)
- Formula : C₂₆H₂₂BrN₃S
- MW : ~488.45 g/mol
- Key Differences :
- Diphenylmethyl and thiazole groups introduce significant steric bulk.
- Thiazole’s nitrogen and sulfur atoms enable hydrogen bonding and metal coordination, absent in the target compound.
N-(furan-2-ylmethyl)-2-methylpropan-1-amine
Comparative Data Table
Biological Activity
N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine, a compound characterized by its unique structure featuring a brominated phenyl group and a branched aliphatic amine, has garnered attention for its potential biological activities. This article summarizes the findings related to its biological activity, including antimicrobial and anticancer properties, and discusses its mechanisms of action and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H18BrN
- Molecular Weight : 258.15 g/mol
- CAS Number : 87384-76-7
The compound's structure contributes to its reactivity and biological activity, particularly through interactions involving the brominated phenyl group and the amine moiety, which can form hydrogen bonds or ionic interactions with biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. This is particularly relevant in the context of rising antibiotic resistance. The compound has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting key enzymatic pathways necessary for bacterial survival .
Anticancer Activity
The compound has also been explored for potential anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of specific signaling pathways involved in cell growth and survival. For instance, compounds with similar structures have been shown to influence neurotransmitter systems, potentially offering therapeutic effects against certain types of cancer .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Binding Interactions : The brominated phenyl group can engage in various binding interactions with proteins or enzymes.
- Enzyme Modulation : The amine moiety may facilitate hydrogen bonding or ionic interactions, modulating the activity of enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Antimicrobial activity may stem from the compound's ability to disrupt the integrity of bacterial cell membranes, leading to cell lysis.
Study on Antimicrobial Efficacy
A study conducted on this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an alternative antimicrobial agent .
Investigation into Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. For example, treatment with this compound resulted in a 40% reduction in cell viability in MCF-7 breast cancer cells after 48 hours, indicating its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Bromobenzyl)-2-methylpropan-2-amine | Bromobenzene ring | Potentially different pharmacological profile |
| N-[2-Bromophenyl]methyl]-2-methylpentan-3-amine | Similar brominated structure | Variation in carbon chain length affects activity |
| 1-bromo-3-methylbutane | Simple alkane with bromine | Lacks amine functionality |
This table highlights how structural variations influence the biological activities of compounds similar to this compound.
Q & A
Q. What statistical frameworks are robust for analyzing dose-response or structure-activity relationships (SAR)?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) for sigmoidal dose-response curves. For SAR, apply multivariate analysis (PCA or PLS) to correlate electronic (Hammett σ) or steric (Taft’s Eₛ) parameters with bioactivity. Validate models via leave-one-out cross-validation (LOOCV) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
